molecular formula C6H3BrClFO B1529030 3-Bromo-5-chloro-2-fluorophenol CAS No. 1804897-55-9

3-Bromo-5-chloro-2-fluorophenol

Cat. No. B1529030
M. Wt: 225.44 g/mol
InChI Key: NPKWKIGBWZJFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It is a phenol derivative that contains bromide, chloride, and fluoride functional groups .


Synthesis Analysis

The synthesis of 3-Bromo-5-chloro-2-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.


Molecular Structure Analysis

The molecular weight of 3-Bromo-5-chloro-2-fluorophenol is 225.44 . The compound has a density of 1.875 g/cm3 and a boiling point of 238.6°C .


Chemical Reactions Analysis

The three functional groups of 3-Bromo-5-chloro-2-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-fluorophenol has a boiling point of 238.6±35.0 °C and a density of 1.875±0.06 g/cm3 . Its pKa is predicted to be 6.78±0.15 .

Scientific Research Applications

Electrooptical Properties and Liquid Crystals

  • A study on Laterally Substituted 4-n-Alkylphenyl 4-n-Alkylbicyclo (2.2.2) octane-1-carboxylates found that introducing different substituents, such as fluoro, chloro, and bromo, into the phenolic moiety can produce low melting esters with significant nematic ranges. These compounds, particularly when mixed with cyanobiphenyls, exhibit useful electrooptical properties and very low injected smectic tendencies, highlighting their potential application in liquid crystal displays (Gray & Kelly, 1981).

Spectroscopy and Quantum Chemistry

  • The study of cis and trans conformers of 2-halophenols using coherent anti-Stokes Raman spectroscopy and quantum chemical calculations revealed differences in OH stretching wavenumbers. These findings are crucial for understanding the vibrational characteristics of halophenols, which may influence their reactivity and interactions in various chemical environments (Shin, Hahn, Jung, & Ha, 1998).

Chemoselective Functionalization

  • Research on chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has demonstrated the possibility of selectively substituting different positions in the molecule under various conditions. This study highlights the nuanced reactivity of halogenated compounds, which can be leveraged in the synthesis of targeted chemical structures for pharmaceuticals and materials science (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Microwave Spectra and Molecular Structure

  • Analysis of the microwave spectra of 4-fluorophenol, 4-chlorophenol, and 4-bromophenol helped in understanding the molecular structure and dynamics of these compounds. Such studies are foundational for applications in molecular modeling, spectroscopy, and the development of novel materials (Larsen, 1986).

Biotransformation and Environmental Impact

  • The biotransformation of halophenols by a thermophilic Bacillus sp. demonstrated the ability of microorganisms to transform halophenols into halocatechols under specific conditions. This research is crucial for bioremediation strategies and understanding the environmental fate of halogenated compounds (Reinscheid, Bauer, & Müller, 2004).

Safety And Hazards

3-Bromo-5-chloro-2-fluorophenol is classified as a warning hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and may be toxic if swallowed .

Future Directions

While specific future directions for 3-Bromo-5-chloro-2-fluorophenol are not mentioned in the search results, its unique reactivity suggests potential uses in the synthesis of various chemical compounds . It could serve as a valuable building block in the development of new materials and pharmaceuticals .

properties

IUPAC Name

3-bromo-5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKWKIGBWZJFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-2-fluorophenol
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-chloro-2-fluorophenol
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-chloro-2-fluorophenol
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-chloro-2-fluorophenol
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-chloro-2-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.